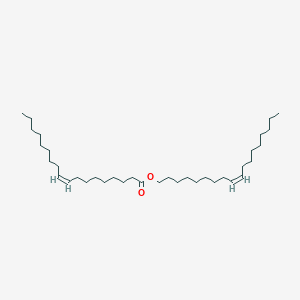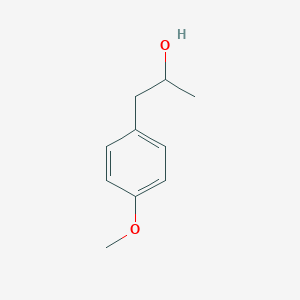
1-(4-甲氧基苯基)丙醇
描述
1-(4-Methoxyphenyl)propan-2-ol is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and propan-2-ol moieties are frequently investigated for their potential biological activities and chemical properties. These compounds often serve as key intermediates or final products in the synthesis of biologically active molecules or as subjects in the study of molecular interactions and properties .
Synthesis Analysis
The synthesis of related compounds often involves reactions with phenolic or methoxyphenyl precursors. For instance, 1-(4-phenoxyphenoxy) propyl-2-ol is prepared from 4-phenoxyphenol and 1,2-epoxypropane, with reaction conditions optimized for maximum yield . Similarly, compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are synthesized and characterized using techniques such as FT-IR, UV-visible, and NMR spectroscopy . These methods are indicative of the types of synthetic routes and characterization that might be applied to 1-(4-Methoxyphenyl)propan-2-ol.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxyphenyl)propan-2-ol is often elucidated using X-ray diffraction techniques, as seen with the single-crystal analysis of related chalcone derivatives . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of methoxyphenyl-containing compounds is explored through various analyses, including the study of non-covalent interactions, bandgap energies, and electrophilic site strength . Additionally, the hydrocarbonylation of prop-2-en-1-ol to produce compounds like butane-1,4-diol and 2-methylpropan-1-ol demonstrates the types of chemical transformations that can be relevant to the study of 1-(4-Methoxyphenyl)propan-2-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)propan-2-ol are investigated using spectroscopic methods and computational chemistry. For example, the vibrational frequencies and molecular orbital energies are calculated and compared with experimental data to understand the properties of these molecules . The antimicrobial and antiradical activities of some derivatives are also tested, providing insight into the potential biological relevance of 1-(4-Methoxyphenyl)propan-2-ol .
科学研究应用
晶体学和分子结构
已对1-(4-甲氧基苯基)丙醇及其衍生物进行了晶体结构和分子相互作用的研究。例如,一项研究聚焦于相关化合物的合成和晶体结构,突出了其通过C—H⋯O和O—H⋯π相互作用维持的分子相互作用和分子堆积,表明了这种化合物在晶体学和分子结构研究中的重要性(Rivera, Ríos-Motta, & Bolte, 2022)。
抗癌活性
与1-(4-甲氧基苯基)丙醇相关的化合物表现出显著的抗癌活性。例如,一项研究发现了一种与1-(4-甲氧基苯基)丙醇密切相关的新酚类化合物,对特定肿瘤细胞系表现出强烈的细胞毒性(Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011)。另一项研究发现了一种来源于与1-(4-甲氧基苯基)丙醇密切相关的结构的有效抗癌药物,展示了其破坏微管形成并抑制体内肿瘤生长的能力(Suzuki et al., 2020)。
抗菌和抗自由基活性
已合成了几种1-(4-甲氧基苯基)丙醇衍生物,并对它们进行了抗菌和抗自由基活性的测试。这些研究突出了该化合物在抗菌应用中的潜力,以及其在合成具有生物活性化合物方面的作用(Čižmáriková等,2020)。另一项研究从与1-(4-甲氧基苯基)丙醇类似的结构中合成了新颖的化合物,并评估了它们的抗菌活性,暗示了这些化合物在制药应用中的潜力(Nagamani et al., 2018)。
对映选择性合成
1-(4-甲氧基苯基)丙醇的衍生物已被用于对映选择性合成,展示了该化合物在生产手性构建块以合成天然和非天然倍半萜中的重要性(Shafioul & Cheong, 2012)。
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propan-2-ol | |
CAS RN |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


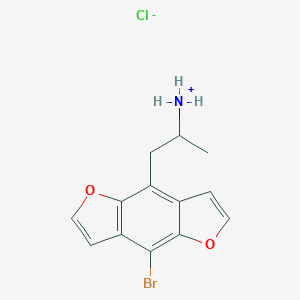


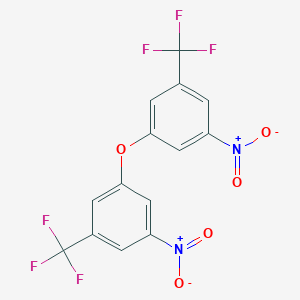

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
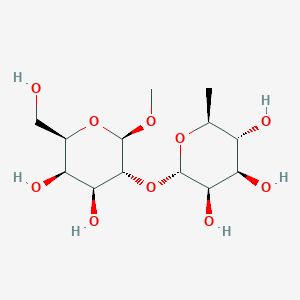
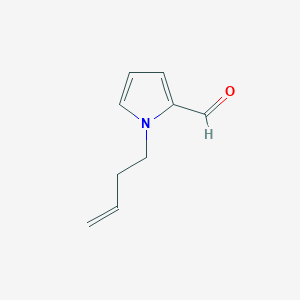

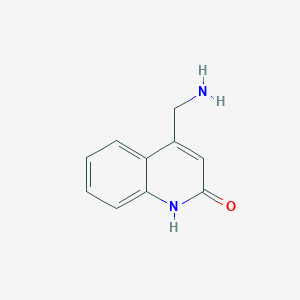
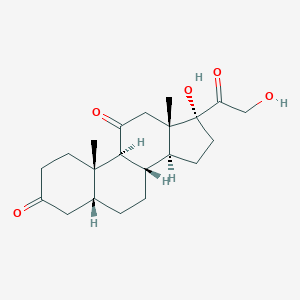
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
